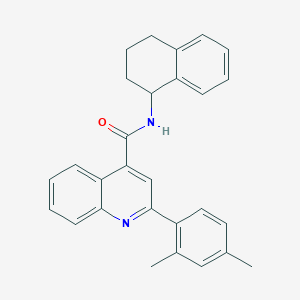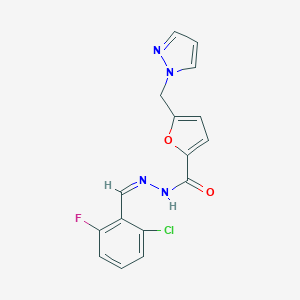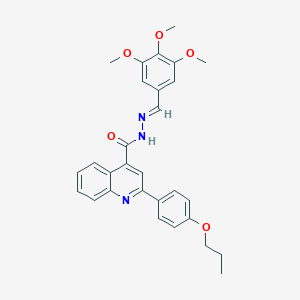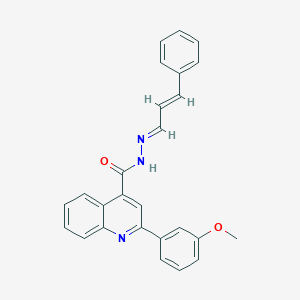![molecular formula C24H21F3N4O B445791 2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445791.png)
2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of Substituents:
Final Cyclization and Amination: The final steps might involve cyclization to form the hexahydroquinoline ring and amination to introduce the amino group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyridinyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, quinoline derivatives are often studied for their potential therapeutic properties. They can exhibit antimicrobial, antiviral, and anticancer activities. This specific compound might be investigated for similar applications.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties make them valuable in various industrial processes.
作用机制
The mechanism of action of 2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets could include proteins involved in cell signaling or metabolic processes.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that is also a quinoline derivative.
Cinchonine: Another quinoline derivative with medicinal properties.
Uniqueness
What sets 2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance its metabolic stability and bioavailability.
属性
分子式 |
C24H21F3N4O |
|---|---|
分子量 |
438.4g/mol |
IUPAC 名称 |
2-amino-7,7-dimethyl-5-oxo-1-pyridin-3-yl-4-[4-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H21F3N4O/c1-23(2)10-18-21(19(32)11-23)20(14-5-7-15(8-6-14)24(25,26)27)17(12-28)22(29)31(18)16-4-3-9-30-13-16/h3-9,13,20H,10-11,29H2,1-2H3 |
InChI 键 |
ITGZPDPAGHNYOF-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-tert-butyl-N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B445709.png)
![propyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B445711.png)
![4-tert-butyl-N-{3-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B445715.png)
![2-AMINO-1-(2-CHLOROPHENYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445717.png)
![N'-[(3-methyl-2-thienyl)methylene]-5-[(2-naphthyloxy)methyl]-2-furohydrazide](/img/structure/B445718.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B445719.png)

![N-cyclohexyl-2-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]hydrazinecarboxamide](/img/structure/B445721.png)

![Ethyl 2-[(2,5-dichlorobenzoyl)amino]-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B445726.png)
![Methyl 5-[(diethylamino)carbonyl]-4-methyl-2-(1-naphthoylamino)thiophene-3-carboxylate](/img/structure/B445727.png)

![2-AMINO-4-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445732.png)
